molecular formula C11H11NO B3371441 3-Oxo-5-phenylpentanenitrile CAS No. 70102-85-1

3-Oxo-5-phenylpentanenitrile

Cat. No. B3371441
CAS RN: 70102-85-1
M. Wt: 173.21 g/mol
InChI Key: QKDNXNGQNGDWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-5-phenylpentanenitrile is an organic compound with the molecular formula C11H11NO . It has a molecular weight of 173.21 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-Oxo-5-phenylpentanenitrile is 1S/C11H11NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5H,6-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Oxo-5-phenylpentanenitrile is a powder . It has a melting point of 69-71 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Functionalized Ylides Production

    3-Oxo-5-phenylpentanenitrile is used in the synthesis of highly-functionalized salt-free ylides. These ylides are produced in nearly quantitative yields and exist as a mixture of two geometrical isomers (Yavari et al., 2004).

  • Oxidative Radical Alkylarylation

    It serves as a precursor in the metal-free oxidative 1,2-alkylarylation of unactivated alkenes. This method synthesizes 5-oxo-pentanenitriles and represents a new approach to acyclic molecules through oxidative alkene 1,2-alkylarylation (Li et al., 2015).

Enzyme Inhibition

  • Hydroxynitrile Lyase Inhibition: 3-Oxo-5-phenylpentanenitrile derivatives have been synthesized as active-site-directed irreversible inhibitors for the bitter almond hydroxynitrile lyase, an enzyme involved in various biochemical pathways (Jaenicke & Preun, 1984).

Biotransformations

  • Amidase Activity and Enantioselectivity: In studies of biotransformations catalyzed by Rhodococcus erythropolis, 3-phenylpentanenitrile and its derivatives have demonstrated significant effects on the biocatalytic efficiency and enantioselectivity of the amidase enzyme (Gao et al., 2006).

Synthetic Chemistry Applications

  • Synthesis of Pyridines

    3-Oxo-5-phenylpentanenitrile is used in the palladium-catalyzed cascade reactions for synthesizing pyridine derivatives, an important synthon in various chemical applications (Yao et al., 2020).

  • Preparation of Dicarbonyl Compounds

    It acts as a ligand in Pd-catalyzed Heck and Suzuki reactions, demonstrating high efficiency in these chemical processes (Cui et al., 2007).

Safety And Hazards

The safety information for 3-Oxo-5-phenylpentanenitrile includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-oxo-5-phenylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-9-8-11(13)7-6-10-4-2-1-3-5-10/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDNXNGQNGDWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-5-phenylpentanenitrile

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of cyanoacetic acid (1.0 g, 11.8 mmol) in tetrahydrofuran (20 mL) was cooled to −78° C. and treated with 1.6 M n-butyl lithium in hexanes (14.7 mL, 23.5 mmol). The mixture was warmed to −20° C. over 2 hours, cooled to −78° C. and treated with 3-phenylpropionyl chloride (prepared by refluxing a solution of 3-phenylpropionic acid (1.0 g, 6.7 mmol) in thionyl chloride (4 mL) for 3 hours, evaporating and drying). The mixture was stirred at −78° C. for 1 hour and 20% hydrochloric acid added until the pH=3. The mixture was diluted with diethyl ether, washed with saturated sodium bicarbonate, and the organic layer separated and concentrated. The crude product was purified by flash chromatography on silica gel using 0-50% ethyl acetate/hexanes to provide the title compound. MS (ESI) m/e 191 (M+H+NH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-5-phenylpentanenitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-5-phenylpentanenitrile
Reactant of Route 3
Reactant of Route 3
3-Oxo-5-phenylpentanenitrile
Reactant of Route 4
Reactant of Route 4
3-Oxo-5-phenylpentanenitrile
Reactant of Route 5
Reactant of Route 5
3-Oxo-5-phenylpentanenitrile
Reactant of Route 6
Reactant of Route 6
3-Oxo-5-phenylpentanenitrile

Citations

For This Compound
5
Citations
J Meng, JF Zheng, H Fang, LR Jin - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
… The title compound, C 31 H 31 N 3 O, was obtained by the reaction of 4-dibenzylamino-3-oxo-5-phenylpentanenitrile with 2-methylpyridinylmagnesium chloride. The crystal structure …
Number of citations: 3 scripts.iucr.org
P Klahn, SF Kirsch - European Journal of Organic Chemistry, 2014 - Wiley Online Library
A convenient method for the mild dehydrogenation of β‐oxonitriles is presented. When treated with o‐iodoxybenzoic acid (IBX), a range of these compounds were transformed into their …
D Xanthopoulos - 2017 - search.proquest.com
Zinc metalloprotease STE24 (ZMPSTE24) is a human transmembrane zinc metalloprotease, located in the nuclear membrane. It is responsible for maturation of farnesylated prelamin A …
Number of citations: 4 search.proquest.com
UC Bromide - thieme-connect.com
SAFETY: Many of the reactions described in this section involve the use of highly toxic and, in many cases, volatile cyanide derivatives. These reactions should be carried out by …
Number of citations: 0 www.thieme-connect.com
J Meng, JF Zheng, H Fang, LR Jin - reflections, 2006
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.